Cas no 122475-50-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-)
![2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- structure](https://fr.kuujia.com/scimg/cas/122475-50-7x500.png)
122475-50-7 structure
Nom du produit:2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-
Numéro CAS:122475-50-7
Le MF:C30H38O11
Mégawatts:574.61613035202
CID:216911
2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,[3R-(3a,4a,5b,5aa,6a,9a,9aa,10R*)]-
- Ejap 3
- 2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol, 5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate, (3R,4R,5R,5aS,6S,9R,9aS,10R)-
- 2[3R-(3alpha,4alpha,5beta,5aalpha,6alpha,9alpha,9aalpha,10R*)]- 5a-[(Acetyloxy)methyl]octahydro-2,2,9-trimethyl-H-3,9a-methano-1-benzoxepin-4,5,6,10-tetrol 4,6,10-triacetate 5-benzoate
-
- Piscine à noyau: 1S/C30H38O11/c1-16-13-14-22(37-18(3)32)29(15-36-17(2)31)26(40-27(35)21-11-9-8-10-12-21)24(38-19(4)33)23-25(39-20(5)34)30(16,29)41-28(23,6)7/h8-12,16,22-26H,13-15H2,1-7H3/t16-,22+,23-,24-,25-,26+,29+,30-/m1/s1
- La clé Inchi: BVFLIUGCQWUBKI-GKPWECPNSA-N
- Sourire: O1[C@]23[C@H](OC(=O)C)[C@@]([H])([C@@H](OC(=O)C)[C@H](OC(=O)C4=CC=CC=C4)[C@]2(COC(C)=O)[C@@H](OC(=O)C)CC[C@H]3C)C1(C)C
Propriétés calculées
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 11
- Comptage des atomes lourds: 41
- Le xlogp3: 3.47
2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)- Littérature connexe
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
122475-50-7 (2H-3,9a-Methano-1-benzoxepin-4,5,6,10-tetrol,5a-[(acetyloxy)methyl]octahydro-2,2,9-trimethyl-, 4,6,10-triacetate 5-benzoate,(3R,4R,5R,5aS,6S,9R,9aS,10R)-) Produits connexes
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
Fournisseurs recommandés
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

钜澜化工科技(青岛)有限公司
Membre gold
Fournisseur de Chine
Lot

Hubei Changfu Chemical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
